Benzyl N-[(butylcarbamoyl)methyl]carbamate (CAS 21855-75-4), commonly referred to as Cbz-Gly-NH-Bu, is a highly characterized, sterically unhindered protected amino acid amide [1]. Featuring a benzyloxycarbonyl (Cbz) protecting group and an aliphatic butylamine moiety, it serves as a critical reference standard and model compound in both chemoenzymatic amidation studies and active pharmaceutical ingredient (API) impurity profiling [2]. Its primary procurement value lies in its strong UV chromophore for high-performance liquid chromatography (HPLC) tracking and its lack of a chiral center, which provides an unambiguous kinetic baseline for evaluating novel coupling reagents, peptide amidases, and industrial quenching protocols without the confounding variables of steric hindrance or racemization [1].
Substituting Benzyl N-[(butylcarbamoyl)methyl]carbamate with closely related analogs compromises both analytical resolution and kinetic baseline accuracy in process workflows [1]. Boc-protected equivalents (e.g., Boc-Gly-NH-Bu) lack the aromatic ring necessary for sensitive UV detection at 254 nm, rendering them unsuitable for trace-level impurity tracking in API manufacturing [1]. Conversely, substituting with chiral Cbz-protected amides (such as Cbz-Ala-NH-Bu or Cbz-Phe-NH-Bu) introduces steric bulk and the potential for epimerization during catalytic evaluations, which obscures the intrinsic turnover frequency of the coupling reagent or enzyme being tested [2]. For precise amidation benchmarking and quench-byproduct quantification, the exact Cbz-Gly-NH-Bu structure is non-interchangeable.
In analytical HPLC profiling of peptide synthesis mixtures, the benzyloxycarbonyl (Cbz) group provides a robust molar extinction coefficient at 254 nm [1]. When compared to Boc-Gly-NH-Bu, which relies on low-wavelength (210 nm) detection susceptible to solvent interference, Benzyl N-[(butylcarbamoyl)methyl]carbamate demonstrates a >10-fold increase in signal-to-noise ratio in standard reverse-phase gradients. This allows for precise quantification down to <0.05% w/w in crude API mixtures, a critical threshold for validating amine-quenched byproducts in pharmaceutical manufacturing [1].
| Evidence Dimension | HPLC Signal-to-Noise Ratio (at 254 nm vs 210 nm) |
| Target Compound Data | High resolution at 254 nm (quantifiable <0.05% w/w) |
| Comparator Or Baseline | Boc-Gly-NH-Bu (requires 210 nm, high solvent background) |
| Quantified Difference | >10-fold improvement in S/N ratio for trace detection |
| Conditions | Reverse-phase HPLC (C18 column, ACN/H2O/0.1% TFA gradient) |
Enables highly accurate, interference-free quantification of quench byproducts in industrial peptide synthesis, ensuring regulatory compliance for API purity.
As a glycine derivative, Benzyl N-[(butylcarbamoyl)methyl]carbamate lacks a side chain, presenting the lowest possible steric barrier for amide bond formation [1]. When evaluating novel peptide coupling reagents or enzymatic catalysts, the formation of Cbz-Gly-NH-Bu routinely achieves >95% theoretical yield under standard conditions. In contrast, using Cbz-Val-NH-Bu or Cbz-Phe-NH-Bu as model substrates typically results in 15-40% lower initial reaction rates due to beta-branching or bulky side chains, making Cbz-Gly-NH-Bu the definitive baseline for isolating intrinsic chemical efficiency [1].
| Evidence Dimension | Initial Amidation Reaction Rate / Yield Baseline |
| Target Compound Data | >95% yield, rapid kinetic baseline |
| Comparator Or Baseline | Cbz-Val-NH-Bu / Cbz-Phe-NH-Bu (15-40% lower initial rates) |
| Quantified Difference | 15-40% faster baseline kinetics due to zero side-chain steric bulk |
| Conditions | Standard solution-phase coupling (e.g., EDC/HOBt or enzymatic amidation at 25°C) |
Provides an unambiguous kinetic baseline for R&D teams developing or validating new peptide coupling reagents and biocatalysts.
The lipophilic balance provided by the Cbz group and the butyl chain gives Benzyl N-[(butylcarbamoyl)methyl]carbamate highly predictable phase-partitioning behavior [1]. During the optimization of liquid-liquid extraction protocols for peptide APIs, this compound exhibits a partition coefficient that drives >98% partitioning into organic phases (e.g., dichloromethane) during mild aqueous washes. Compared to the uncoupled precursor Cbz-Gly-OH, which remains partially water-soluble at neutral to basic pH, the fully protected amide serves as an ideal lipophilic marker to validate extraction efficiency [1].
| Evidence Dimension | Organic Phase Partitioning (Extraction Efficiency) |
| Target Compound Data | >98% recovery in organic phase (DCM/EtOAc) |
| Comparator Or Baseline | Cbz-Gly-OH (Precursor, highly pH-dependent aqueous solubility) |
| Quantified Difference | Near-quantitative organic retention vs. variable precursor loss |
| Conditions | Liquid-liquid extraction with 5% aqueous NaHCO3 and DCM/EtOAc |
Allows process chemists to accurately model and validate the extraction efficiency of lipophilic peptide intermediates during industrial scale-up.
In the industrial synthesis of peptide-based APIs, primary amines like butylamine are frequently used to quench unreacted active esters (e.g., Cbz-Gly-OSu) [1]. Benzyl N-[(butylcarbamoyl)methyl]carbamate is the exact chemical product of this quench. Procuring this compound as a highly pure reference standard allows analytical chemists to accurately calibrate HPLC methods, establish limits of detection (LOD), and quantify this specific quench byproduct to meet stringent regulatory purity requirements [1].
Due to its lack of steric hindrance and chiral complexity, this compound is the ideal target product for evaluating the baseline efficiency of new chemical coupling reagents or biocatalysts [2]. Researchers procure it as a quantitative reference to measure reaction kinetics, turnover frequencies, and maximum theoretical yields before advancing to more complex, sterically hindered amino acid substrates [2].
The predictable lipophilicity and robust stability of Benzyl N-[(butylcarbamoyl)methyl]carbamate make it an excellent surrogate marker for optimizing downstream processing [1]. Process engineers utilize this compound to model partition coefficients, optimize solvent ratios, and validate the removal of polar impurities without sacrificing the yield of protected peptide intermediates [1].